N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide
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Overview
Description
N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features an indole core, a hydrazinecarbonyl group, and a phenoxyacetamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
The synthesis of N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide can be achieved through multiple synthetic routes. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide . The reaction is carried out in toluene with 50% sodium hydroxide, resulting in the formation of the desired product after several purification steps .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen can be performed without an external photosensitizer . Common reagents used in these reactions include molecular oxygen, ZnBr2, and Oxone . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide has a wide range of scientific research applications. In chemistry, it is used as a synthon in Sonogashira cross-coupling reactions . In biology and medicine, derivatives of indole compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide involves its interaction with molecular targets through oxidative and radical pathways. For instance, the compound can undergo ipso-cyclization reactions mediated by ZnBr2 and Oxone, leading to the formation of spirocyclic structures . These reactions are facilitated by the compound’s ability to generate reactive intermediates, such as radicals, which play a crucial role in its chemical behavior.
Comparison with Similar Compounds
N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide can be compared to other similar compounds, such as N-(prop-2-yn-1-yl)-o-phenylenediamines and their derivatives . These compounds share structural similarities, including the presence of an indole or benzimidazole core and a prop-2-yn-1-yl group. the unique combination of functional groups in N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide sets it apart, providing distinct chemical properties and reactivity.
Properties
Molecular Formula |
C21H18N4O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1-prop-2-ynylindol-3-yl)imino-2-[(2-phenoxyacetyl)amino]acetamide |
InChI |
InChI=1S/C21H18N4O4/c1-2-12-25-17-11-7-6-10-16(17)20(21(25)28)24-23-18(26)13-22-19(27)14-29-15-8-4-3-5-9-15/h1,3-11,28H,12-14H2,(H,22,27) |
InChI Key |
RYEBZTXRGWFFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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